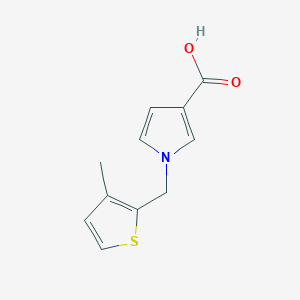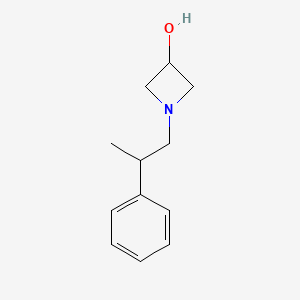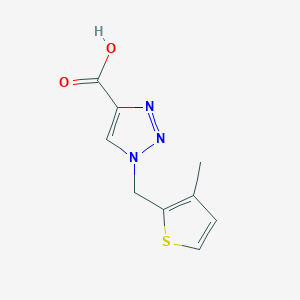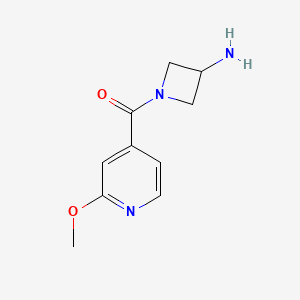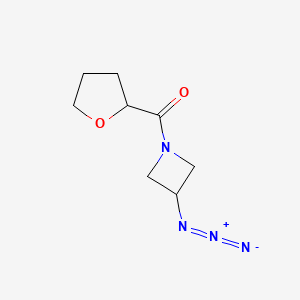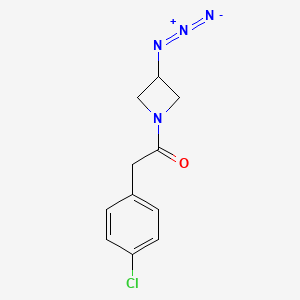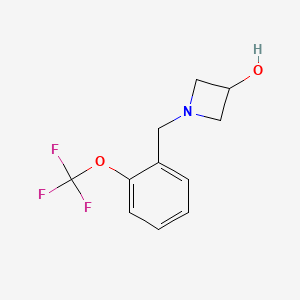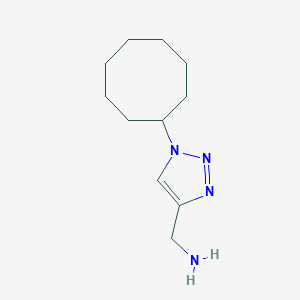
(3-azidoazétidin-1-yl)(1-méthyl-1H-1,2,3-triazol-4-yl)méthanone
Vue d'ensemble
Description
(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C7H9N7O and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du 1,2,3-triazole ont montré des propriétés anticancéreuses contre diverses lignées de cellules cancéreuses. Des composés avec un cycle triazole ont été utilisés dans la synthèse de molécules qui induisent l'apoptose dans les cellules cancéreuses, telles que les cellules cancéreuses du sein BT-474 .
Activité antimicrobienne et antifongique
Ces composés ont également démontré une activité antimicrobienne contre des souches comme Mycobacterium tuberculosis et une activité antifongique contre des agents pathogènes . Ils peuvent être utilisés pour synthétiser des molécules actives contre des souches bactériennes résistantes comme Staphylococcus aureus résistant à la méthicilline (SARM).
Activité antivirale
Les 1,2,3-triazoles ont été trouvés pour présenter une activité antivirale contre des virus tels que le virus de la grippe A et le virus de l'herpès simplex de type 1 (HSV-1) .
Découverte de médicaments
Le cycle triazole est un motif commun dans la découverte de médicaments en raison de son imitation de la liaison peptidique et de sa capacité à améliorer les propriétés pharmacocinétiques .
Synthèse organique et chimie des polymères
Ces dérivés sont utilisés dans la synthèse organique et la chimie des polymères pour créer des architectures moléculaires diverses qui peuvent conduire à de nouveaux matériaux aux propriétés uniques .
Chimie supramoléculaire et bioconjugaison
En chimie supramoléculaire, les cycles triazole facilitent la création de structures complexes par le biais d'interactions non covalentes. Ils sont également utilisés en bioconjugaison pour lier des biomolécules pour diverses applications .
Imagerie fluorescente et science des matériaux
Les dérivés du triazole sont utilisés en imagerie fluorescente en raison de leurs propriétés fluorescentes. Ils trouvent également des applications en science des matériaux pour le développement de nouveaux matériaux .
Modification enzymatique et conjugaison peptidique
Ces composés sont impliqués dans la modification enzymatique qui peut modifier l'activité ou la stabilité de l'enzyme. De plus, ils sont utilisés dans la conjugaison peptidique pour créer de nouveaux peptides avec des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
For example, some triazole derivatives have been found to bind to tubulin .
Mode of Action
For instance, the triazole nitrogen and the dioxyaryl substituted aryl group can form hydrogen bonding and hydrophobic interactions with amino acid residues in the target protein .
Biochemical Pathways
For example, some triazole derivatives have been found to inhibit tubulin polymerization .
Analyse Biochimique
Biochemical Properties
(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts . The azide group in the compound facilitates its participation in cycloaddition reactions, forming stable triazole linkages. Additionally, the triazole ring can engage in hydrogen bonding and dipole-dipole interactions with proteins and other biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to alterations in downstream pathways . In cancer cell lines, (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibits cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects through several mechanisms. The azide group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . The triazole ring, on the other hand, can interact with aromatic residues in proteins, stabilizing the protein-ligand complex . These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can induce toxic effects, including organ damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also be influenced by the presence of cofactors and other interacting molecules .
Transport and Distribution
Within cells and tissues, (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments and its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c1-13-4-6(10-12-13)7(15)14-2-5(3-14)9-11-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLWAXQMDCXXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





